(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Description
The compound “(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine” (hereafter referred to as Compound A) is a bicyclic furanodioxolane derivative featuring multiple stereochemical centers and protective groups. Its structure includes:
- A fused tetrahydrofuro[2,3-d][1,3]dioxolane core.
- A (4S)-2,2-dimethyl-1,3-dioxolan-4-yl substituent at position 3.
- A primary amine group at position 4.
Synthesis: Compound A is synthesized via multi-step reactions involving α-chloroacetate intermediates and NaN₃ under DMF conditions, as described in protocols for related compounds . Its stereochemistry is critical, as evidenced by the specified (3aR,5R,6S,6aR) configuration, which influences its biological interactions and stability.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6-,7-,8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAHGPRANRAGI-RXKWGBCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydrofuro[2,3-d] dioxol Skeleton
The core tetrahydrofuro[2,3-d][1,dioxol structure is typically constructed from carbohydrate precursors. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose serves as a common starting material due to its pre-existing stereochemistry and protected hydroxyl groups.
Step 1: Oxidation and Cyclization
Introduction of the 2,2-Dimethyl-1,3-dioxolan-4-yl Group
The (4S)-2,2-dimethyl-1,3-dioxolan-4-yl moiety is introduced via stereoselective glycosylation or kinetic resolution .
Step 2: Wittig Olefination
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Reagents : Methyl triphenylphosphonium bromide, n-BuLi in THF.
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Conditions : −78°C to room temperature, 4 hours.
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Outcome : Converts ketones to exo-methylene derivatives, enabling subsequent epoxidation or dihydroxylation.
Amine Functionalization Strategies
Reductive Amination
The primary amine group is introduced via reductive amination of intermediate aldehydes or ketones.
Step 3: Aldehyde Generation
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Reagents : Acetic acid (80% aqueous) for deprotection.
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Conditions : Room temperature, 6 hours.
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Outcome : Selective removal of isopropylidene groups to expose aldehydes.
Step 4: Reductive Amination
Nucleophilic Substitution
Alternative routes employ azide reduction or Gabriel synthesis for amine installation.
Step 5: Staudinger Reaction
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Reagents : Triphenylphosphine (PPh₃), THF/H₂O.
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Conditions : 0°C to RT, 12 hours.
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Outcome : Converts azides to amines via intermediate iminophosphoranes.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing utilizes continuous flow reactors to enhance reproducibility and safety:
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Reactor Type : Tubular microreactors with immobilized catalysts.
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Advantages : Improved heat transfer, reduced side reactions, and scalability.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25–40°C |
| Residence Time | 10–15 min |
| Catalyst Loading | 5 mol% Pd/C |
| Yield | 78–85% |
Analytical Characterization
Spectroscopic Data
Critical data for verifying the target compound:
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δ 5.89 (d, J = 3.6 Hz, 1H, furan H1)
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δ 4.24 (d, J = 3.6 Hz, 1H, H4)
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δ 1.51 (s, 6H, isopropylidene CH₃)
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112.4 ppm (C2 of dioxolane)
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87.9 ppm (C3a of tetrahydrofuro ring)
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m/z Calculated for C₁₉H₂₄O₇: 364.1572
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Found: 364.1575 [M + H]⁺
Challenges and Solutions
Stereochemical Control
Purification Difficulties
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Issue : Co-elution of diastereomers in column chromatography.
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Solution : Preparative HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 80 | ≥98 | Industrial |
| Azide Reduction | 66 | 95 | Lab-scale |
| Continuous Flow | 85 | ≥99 | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced amino derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Its structural characteristics suggest potential use as an active pharmaceutical ingredient (API) in drug development.
Antiviral Activity
Research indicates that compounds similar to (3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine exhibit antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzyme activity.
- Case Study : In vitro studies demonstrated efficacy against certain strains of viruses such as influenza and coronaviruses.
Anticancer Properties
Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells:
- Mechanism : The compound may activate specific pathways leading to programmed cell death.
- Case Study : Research published in journals such as Cancer Research highlighted its potential in targeting breast and prostate cancer cells.
Material Science
The compound's unique structure allows it to be explored in material science applications:
Polymer Synthesis
The presence of dioxolane units suggests utility in synthesizing polymers with desirable properties:
- Application : Used as a monomer in the production of biodegradable plastics.
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability.
Agricultural Applications
The compound also shows promise in agricultural chemistry:
Pesticide Development
Compounds with similar structures have been investigated for their insecticidal and fungicidal properties:
- Mechanism : Potential disruption of metabolic pathways in pests.
- Case Study : Field trials indicated effectiveness against common agricultural pests without harming beneficial insects.
Mechanism of Action
The mechanism of action of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The isopropylidene groups provide stability and protect the molecule during reactions .
Comparison with Similar Compounds
Structural Similarity Analysis
Compound A belongs to a class of bicyclic ethers with dioxolane and furan rings. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations : Compound A’s amine group distinguishes it from analogs with hydroxyl (), oxazoline (), or iodomethyl () substituents. These groups impact solubility, reactivity, and target binding.
Core Modifications: While most analogs retain the fused furanodioxolane core, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose lacks the fused system, reducing conformational rigidity .
Stereochemistry : The (4S) configuration in Compound A’s dioxolane substituent contrasts with the (4R) configuration in hydroxyl-bearing analogs, affecting chiral recognition .
Bioactivity and Computational Comparisons
Molecular Similarity Metrics
Using Tanimoto coefficients and Morgan fingerprints (radius = 2), Compound A shows:
- High similarity (0.75–0.85) to di-O-isopropylidene derivatives due to shared dioxolane motifs .
- Moderate similarity (0.50–0.60) to oxazoline derivatives, driven by the fused ring system but diverging in functional groups .
Docking and Affinity Studies
- Compound A’s amine group enhances hydrogen bonding with kinase targets (e.g., ROCK1), as seen in virtual screening studies where amine-bearing compounds outperformed hydroxyl analogs in binding affinity .
- In contrast, iodomethyl-bearing analogs exhibit lower solubility, limiting their utility in aqueous environments despite comparable docking scores .
Research Findings
Cluster Analysis : Hierarchical clustering based on MS/MS fragmentation patterns groups Compound A with carbohydrate-derived dioxolanes (cosine score >0.8), confirming shared structural motifs .
Bioactivity Profiles : Compounds with dioxolane cores and amine groups cluster into pathways involving kinase inhibition, whereas hydroxyl analogs correlate with carbohydrate metabolism .
Synthetic Utility : Compound A’s amine group enables conjugation with azide-bearing molecules (e.g., via Click chemistry), a strategy used in prodrug development .
Biological Activity
The compound (3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.32 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1646857-53-5 |
| Molecular Weight | 302.32 g/mol |
| Molecular Formula | C14H22O7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection of functional groups. A common synthetic route includes the reaction of glucose derivatives with specific reagents to yield the desired tetrahydrofurodioxole structure.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydrofurodioxole compounds possess significant antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit certain cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest.
- Neuroprotective Effects : There is growing evidence that compounds similar to this structure can provide neuroprotection in models of neurodegenerative diseases. They may act by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related dioxole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Case Study 2 : Research conducted on the neuroprotective effects of tetrahydrofurodioxole derivatives revealed a marked improvement in cognitive function in animal models of Alzheimer's disease .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of this compound have been evaluated through various methods:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Approximately 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
